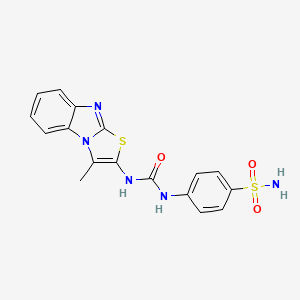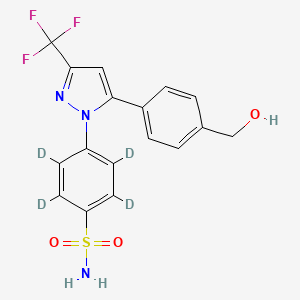
Nifenazone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nifenazone-d3 is a deuterated form of Nifenazone, a compound known for its analgesic properties. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C17H13D3N4O2, and it has a molecular weight of 311.35 g/mol .
Méthodes De Préparation
Nifenazone-d3 is synthesized through a Schotten-Baumann reaction, where ampyrone and the acid chloride of nicotinic acid are combined The reaction conditions typically involve the use of a base such as sodium hydroxide or pyridine to facilitate the formation of the amide bond
Analyse Des Réactions Chimiques
Nifenazone-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of this compound with modified functional groups.
Applications De Recherche Scientifique
Nifenazone-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of Nifenazone-d3 involves its interaction with the 20S proteasome, a protein complex responsible for degrading damaged or misfolded proteins. By activating the proteasome, this compound enhances the degradation of these proteins, which can protect neuronal cells from toxicity induced by amyloid beta, a peptide associated with Alzheimer’s disease . The molecular targets and pathways involved include the chymotryptic-like peptidase activity of the proteasome and the mitochondrial pathways related to cell survival and apoptosis.
Comparaison Avec Des Composés Similaires
. Similar compounds include:
Aminopyrine: Another pyrazolone derivative used as an analgesic and anti-inflammatory agent.
Antipyrine: A pyrazolone compound with analgesic and antipyretic properties.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Nifenazone-d3 is unique due to its deuterated form, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques that require isotopic labeling.
Propriétés
Formule moléculaire |
C17H16N4O2 |
|---|---|
Poids moléculaire |
311.35 g/mol |
Nom IUPAC |
N-[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-12-15(19-16(22)13-7-6-10-18-11-13)17(23)21(20(12)2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22)/i2D3 |
Clé InChI |
BRZANEXCSZCZCI-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=CN=CC=C3)C |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




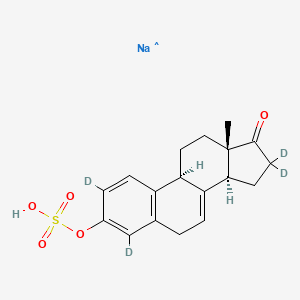



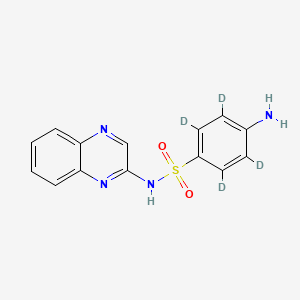

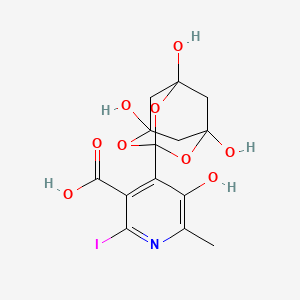
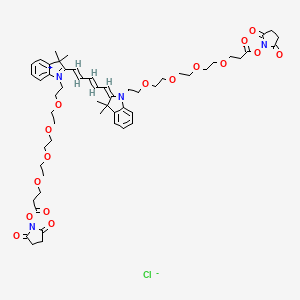
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
